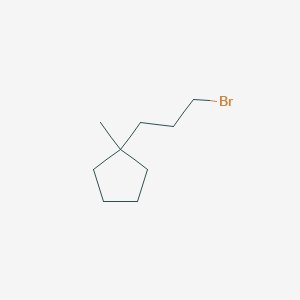

1-(3-Bromopropyl)-1-methylcyclopentane

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H17Br |

|---|---|

Molecular Weight |

205.13 g/mol |

IUPAC Name |

1-(3-bromopropyl)-1-methylcyclopentane |

InChI |

InChI=1S/C9H17Br/c1-9(7-4-8-10)5-2-3-6-9/h2-8H2,1H3 |

InChI Key |

PZAHSBYOHCERMZ-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1)CCCBr |

Origin of Product |

United States |

Strategic Methodologies for the Synthesis of 1 3 Bromopropyl 1 Methylcyclopentane

Precursor Identification and Retrosynthetic Analysis for 1-(3-Bromopropyl)-1-methylcyclopentane

Retrosynthetic analysis is a powerful tool for devising a synthetic plan by breaking down the target molecule into simpler, commercially available starting materials. organic-chemistry.orgvaia.comyoutube.com For this compound, the key challenge is the construction of the quaternary carbon center substituted with a methyl group and a functionalized propyl chain.

Two primary retrosynthetic disconnections can be envisioned for this target molecule:

Disconnection A: C-C bond between the cyclopentane (B165970) ring and the propyl side chain. This approach involves the formation of a carbon-carbon bond between a 1-methylcyclopentyl synthon and a 3-bromopropyl synthon. This strategy is advantageous as it allows for the pre-formation of the 1-methylcyclopentane core.

Disconnection B: Bonds within the cyclopentane ring. This strategy involves the cyclization of a linear precursor that already contains the necessary carbon framework, including the methyl group and the propyl side chain.

Focusing on Disconnection A, the retrosynthetic pathway could proceed as follows:

The target molecule, This compound , can be obtained from a precursor alcohol, 1-(3-hydroxypropyl)-1-methylcyclopentane , through a substitution reaction to replace the hydroxyl group with a bromine atom.

The precursor alcohol can be synthesized by the reaction of a 1-methylcyclopentyl organometallic reagent (e.g., a Grignard or organolithium reagent) with a suitable three-carbon electrophile, such as an epoxide (e.g., propylene (B89431) oxide, though this would lead to a branched chain) or a protected 3-halopropanol. A more direct approach would be the reaction with a carbonyl compound like 3-chloropropanal, followed by reduction.

Alternatively, the 1-methylcyclopentyl organometallic reagent can be generated from 1-bromo-1-methylcyclopentane .

1-Bromo-1-methylcyclopentane can be synthesized from 1-methylcyclopentanol (B105226) .

1-Methylcyclopentanol is readily accessible through the reaction of cyclopentanone (B42830) with a methyl organometallic reagent, such as methylmagnesium bromide or methyllithium (B1224462). organic-chemistry.orgwikipedia.orgorganic-chemistry.org

This retrosynthetic analysis identifies cyclopentanone as a key starting material, a readily available and versatile precursor.

| Target Molecule | Key Precursors |

| This compound | 1-(3-Hydroxypropyl)-1-methylcyclopentane |

| 1-(3-Hydroxypropyl)-1-methylcyclopentane | 1-Methylcyclopentyl organometallic reagent and a three-carbon electrophile (e.g., protected 3-halopropanol) |

| 1-Methylcyclopentyl organometallic reagent | 1-Bromo-1-methylcyclopentane |

| 1-Bromo-1-methylcyclopentane | 1-Methylcyclopentanol |

| 1-Methylcyclopentanol | Cyclopentanone and a methyl organometallic reagent |

Detailed Examination of Cyclopentane Ring Formation Leading to the 1-Methylcyclopentane Core

The formation of the cyclopentane ring is a critical step in the synthesis of the target molecule. Various methodologies can be employed to construct this five-membered ring system.

Cyclization Reactions: Intramolecular Ring Closure Approaches

Intramolecular cyclization reactions are a powerful method for forming cyclic structures from acyclic precursors. These reactions are often favored entropically, as the reactive ends of the molecule are held in close proximity.

One classical approach to forming cyclopentane rings is through intramolecular aldol (B89426) condensation of 1,6-dicarbonyl compounds. While not directly applicable to the retrosynthesis outlined above, it represents a fundamental strategy for cyclopentane formation.

Another relevant intramolecular cyclization is the Thorpe-Ziegler reaction, which involves the intramolecular cyclization of dinitriles to form a cyclic α-cyano ketone after hydrolysis.

For the synthesis of substituted cyclopentanes, radical cyclizations can be highly effective. For instance, the radical cyclization of an appropriately substituted 6-bromo-1-hexene (B1265582) derivative can lead to the formation of a methylcyclopentane (B18539) ring.

Ring-Forming Metathesis in Cyclopentane Synthesis

Ring-closing metathesis (RCM) has emerged as a versatile and powerful tool for the synthesis of cyclic compounds, including cyclopentanes. researchgate.netmasterorganicchemistry.com This reaction, often catalyzed by ruthenium-based catalysts such as Grubbs' catalysts, involves the intramolecular reaction of a diene to form a cycloalkene and a small volatile alkene like ethylene. researchgate.net

The synthesis of a substituted cyclopentene (B43876) precursor for the 1-methylcyclopentane core via RCM would involve an acyclic diene. For example, a 1,6-heptadiene (B165252) derivative could undergo RCM to form a cyclopentene ring. Subsequent functional group manipulation would then be required to introduce the methyl group and the side chain at the desired positions.

The efficiency of RCM is influenced by factors such as the substitution pattern of the diene and the specific catalyst used. The formation of five-membered rings is generally thermodynamically favorable. researchgate.net

| Cyclization Method | Description | Key Features |

| Intramolecular Aldol Condensation | Cyclization of 1,6-dicarbonyl compounds to form a cyclopentenone. | Forms a carbon-carbon bond and a new ring. |

| Thorpe-Ziegler Reaction | Intramolecular cyclization of dinitriles to yield a cyclic α-cyano ketone. | Effective for forming five- and six-membered rings. |

| Radical Cyclization | Intramolecular reaction of a radical with a double bond to form a cyclic radical, then a stable ring. | Can be initiated by various radical initiators. |

| Ring-Closing Metathesis (RCM) | Intramolecular reaction of a diene catalyzed by a transition metal complex to form a cycloalkene. researchgate.net | High functional group tolerance; driven by the formation of ethylene. researchgate.net |

Introduction of the Methyl Group at the Quaternary Carbon Center

The introduction of the methyl group at the C1 position of the cyclopentane ring is a crucial step in establishing the quaternary carbon center. This can be achieved through various alkylation strategies.

Methylation Reactions: Alkylation Strategies

Direct alkylation of a cyclopentane enolate could be a potential route. However, controlling the regioselectivity of enolate formation and subsequent alkylation can be challenging, especially when aiming for a quaternary center.

A more controlled approach involves the alkylation of a pre-functionalized cyclopentane derivative. For instance, the reaction of a cyclopentyl organometallic compound with a methylating agent can be effective.

Grignard and Organolithium Reagent Applications

The most direct and widely used method for introducing a methyl group onto a carbonyl carbon is through the use of organometallic reagents such as Grignard reagents (R-MgX) or organolithium reagents (R-Li). organic-chemistry.org

In the context of the proposed synthesis, the reaction of cyclopentanone with methylmagnesium bromide (CH₃MgBr) or methyllithium (CH₃Li) would readily yield 1-methylcyclopentanol. wikipedia.orgorganic-chemistry.org This reaction proceeds via nucleophilic addition of the methyl group to the electrophilic carbonyl carbon of cyclopentanone. wikipedia.orgorganic-chemistry.org The resulting alkoxide is then protonated during workup to give the tertiary alcohol.

These organometallic reagents are highly reactive and require anhydrous conditions for successful reactions. Organolithium reagents are generally more reactive than their Grignard counterparts.

| Reagent Type | Example Reagent | Reaction with Cyclopentanone | Key Considerations |

| Grignard Reagent | Methylmagnesium Bromide | Forms 1-methylcyclopentanol upon nucleophilic addition. wikipedia.org | Requires anhydrous ether or THF as a solvent. |

| Organolithium Reagent | Methyllithium | Forms 1-methylcyclopentanol upon nucleophilic addition. | Highly reactive and pyrophoric; requires careful handling. |

Elaboration of the Three-Carbon Side Chain onto the Cyclopentane Ring

The initial and critical phase of the synthesis involves constructing the C-C bond between the 1-methylcyclopentane core and a three-carbon unit. This can be achieved through several established carbon-carbon bond-forming reactions or by a sequence of functional group interconversions.

Carbon-Carbon Bond Forming Reactions: Olefination and Alkylation

Directly forming the carbon skeleton is an efficient strategy. Olefination and alkylation reactions are primary methods for this purpose, typically starting from a ketone precursor.

Olefination Reactions: The Wittig reaction is a powerful tool for converting ketones into alkenes. organic-chemistry.org Starting with 1-methylcyclopentanone, a Wittig reagent containing a three-carbon chain can be employed. For instance, the reaction with a propylidene phosphorane would yield 1-methyl-1-(prop-1-en-1-yl)cyclopentane. Subsequent hydrogenation of the double bond would provide the saturated propyl side chain. The choice of stabilized or non-stabilized ylide influences the stereochemistry of the resulting alkene, although this is rendered moot upon reduction to the alkane. organic-chemistry.org

Alkylation Reactions: Alkylation strategies can also be employed, often involving organometallic reagents. A Grignard reaction, for example, can be used to form the C-C bond. youtube.com The addition of an allylmagnesium halide to 1-methylcyclopentanone yields 1-allyl-1-methylcyclopentanol. This tertiary alcohol can then be subjected to further transformations to achieve the final alkane structure, though this route requires additional steps like deoxygenation. Alternatively, a Grignard reagent derived from a 1-halomethylcyclopentane could react with a suitable three-carbon electrophile, such as an epoxide or an allyl halide, to forge the desired bond. organicchemistrytutor.com

| Method | Starting Material | Reagent(s) | Intermediate Product |

| Wittig Olefination | 1-Methylcyclopentanone | Propyltriphenylphosphonium bromide / Base | 1-Methyl-1-(prop-1-en-1-yl)cyclopentane |

| Grignard Alkylation | 1-Methylcyclopentanone | Allylmagnesium bromide | 1-Allyl-1-methylcyclopentanol |

Functional Group Interconversion for Alkane Chain Assembly

An alternative to direct C-C bond formation is the stepwise assembly of the chain through a series of functional group interconversions (FGI). ub.eduimperial.ac.uk This approach offers flexibility and control over the construction of the side chain. A common sequence involves the creation of an unsaturated precursor, which is then reduced to the corresponding saturated alkane.

A prominent example is the catalytic hydrogenation of an alkene. youtube.com Once an unsaturated propyl chain has been attached to the 1-methylcyclopentyl core via a method like the Wittig reaction, the double bond can be readily reduced. This is typically achieved using hydrogen gas (H₂) in the presence of a metal catalyst such as palladium (Pd), platinum (Pt), or nickel (Ni). This reaction is highly efficient and cleanly converts the alkene to the desired 1-methyl-1-propylcyclopentane, the direct precursor for subsequent bromination steps. This reduction is a critical FGI for establishing the final saturated carbon skeleton.

Bromination Reactions for the Terminal Propyl Moiety

With the 1-methyl-1-propylcyclopentane skeleton assembled, the final stage is the regioselective introduction of a bromine atom at the terminal (C3) position of the propyl side chain. The choice of method is crucial to ensure the desired constitutional isomer is formed as the major product.

Hydrobromination of Alkenes: Mechanistic Considerations

The addition of hydrogen bromide (HBr) across a double bond is a classic method for preparing alkyl bromides. To achieve the desired terminal bromination, the precursor must be an alkene with the double bond at the end of the chain, namely 3-(1-methylcyclopentyl)prop-1-ene.

The regiochemical outcome of HBr addition is dictated by the reaction conditions.

Markovnikov Addition: In the absence of radical initiators, the reaction proceeds via an electrophilic addition mechanism. The hydrogen atom adds to the carbon with more hydrogen atoms, forming a more stable secondary carbocation intermediate. This would result in the bromine adding to the second carbon of the propyl chain, yielding the undesired 2-bromo isomer.

Anti-Markovnikov Addition: To obtain the target this compound, the addition must follow an anti-Markovnikov pathway. This is achieved by performing the reaction in the presence of radical initiators, such as peroxides (ROOR). The peroxide initiates a free-radical chain reaction where a bromine radical adds to the alkene first. aakash.ac.in The addition occurs at the terminal carbon to generate the more stable secondary radical on the second carbon of the chain. This radical then abstracts a hydrogen atom from HBr to yield the desired terminal bromide. aakash.ac.in

| Reaction | Substrate | Reagents | Major Product | Mechanism |

| Markovnikov | 3-(1-Methylcyclopentyl)prop-1-ene | HBr | 1-(2-Bromopropyl)-1-methylcyclopentane | Electrophilic Addition |

| Anti-Markovnikov | 3-(1-Methylcyclopentyl)prop-1-ene | HBr, Peroxides (ROOR) | This compound | Radical Addition |

Radical Bromination and Selectivity Issues

The direct bromination of the saturated alkane, 1-methyl-1-propylcyclopentane, using bromine (Br₂) and ultraviolet (UV) light or heat is another potential route. This reaction proceeds through a free-radical chain mechanism. askfilo.com However, this method suffers from significant selectivity issues. pearson.com

The reaction involves the abstraction of a hydrogen atom by a bromine radical to form the most stable possible carbon radical intermediate. pearson.com In the structure of 1-methyl-1-propylcyclopentane, there are several types of hydrogen atoms:

Primary (1°): On the methyl group and at the terminal end of the propyl chain (the desired position).

Secondary (2°): On the cyclopentane ring and at two positions within the propyl chain.

Tertiary (3°): The carbon atom at the junction of the methyl group and propyl chain is quaternary and has no hydrogen.

The stability of carbon radicals follows the order: tertiary > secondary > primary. Bromination is highly selective and will preferentially occur at a position that forms a more stable radical. pearson.combrainly.com Therefore, hydrogen abstraction will favor the secondary positions on the ring and the propyl chain over the primary position at the end of the chain. This results in a mixture of constitutional isomers, with the desired this compound being a very minor product. Consequently, direct radical bromination of the alkane is not a synthetically viable method for preparing this specific compound in high yield.

Bromination via Halogenation of Alcohols

The most reliable and selective method for preparing the target compound is through the halogenation of a primary alcohol. The required precursor is 3-(1-methylcyclopentyl)propan-1-ol. This alcohol can be synthesized selectively by the anti-Markovnikov hydroboration-oxidation of 3-(1-methylcyclopentyl)prop-1-ene. youtube.com

Once the primary alcohol is obtained, it can be efficiently converted to the corresponding alkyl bromide using several standard reagents. This is a functional group interconversion where a hydroxyl group is substituted for a bromine atom. youtube.com

Common reagents for this transformation include:

Phosphorus Tribromide (PBr₃): An excellent reagent for converting primary and secondary alcohols to alkyl bromides. The reaction typically proceeds via an Sₙ2 mechanism.

Thionyl Bromide (SOBr₂): Similar to PBr₃, it provides a clean conversion with gaseous byproducts (SO₂ and HBr).

Hydrobromic Acid (HBr): Concentrated HBr can also be used, often with heating. The reaction proceeds via an Sₙ2 mechanism for primary alcohols.

This two-step sequence—hydroboration-oxidation of the terminal alkene followed by bromination of the resulting primary alcohol—provides a highly regioselective and efficient pathway to this compound, avoiding the selectivity problems inherent in other methods.

| Reagent | Substrate | Typical Conditions |

| Phosphorus Tribromide (PBr₃) | 3-(1-Methylcyclopentyl)propan-1-ol | Pyridine or ether, 0 °C to reflux |

| Thionyl Bromide (SOBr₂) | 3-(1-Methylcyclopentyl)propan-1-ol | Aprotic solvent (e.g., ether) |

| Hydrobromic Acid (HBr) | 3-(1-Methylcyclopentyl)propan-1-ol | Concentrated aqueous HBr, heat |

Comparative Analysis of Synthetic Pathways and Reaction Efficiencies

While a definitive, optimized industrial synthesis for this compound is not extensively documented in publicly available literature, its synthesis can be approached through established and reliable organic chemistry methodologies. A highly plausible and versatile approach involves a two-step sequence: the formation of an alcohol precursor, followed by its conversion to the desired alkyl bromide.

Pathway 1: Grignard Reaction followed by Bromination

A robust method for creating the carbon skeleton of the target molecule involves the use of a Grignard reagent. This pathway can be conceptualized as follows:

Step 1: Synthesis of 1-(3-hydroxypropyl)-1-methylcyclopentane. This alcohol precursor can be synthesized by the reaction of 1-methylcyclopentylmagnesium bromide with a suitable three-carbon electrophile. One effective electrophile is propylene oxide, which upon ring-opening with the Grignard reagent, would yield the desired primary alcohol after an acidic workup. Alternatively, a protected 3-halopropanol, such as 3-bromo-1-(tetrahydro-2H-pyran-2-yloxy)propane, could be used, followed by a deprotection step.

Step 2: Bromination of the Alcohol. The resulting 1-(3-hydroxypropyl)-1-methylcyclopentane can then be converted to this compound via nucleophilic substitution of the hydroxyl group. Several standard brominating agents can be employed for this transformation, each with its own advantages and disadvantages regarding reaction conditions, yield, and byproducts. Common reagents for this purpose include phosphorus tribromide (PBr₃) and the Appel reaction, which utilizes carbon tetrabromide (CBr₄) and triphenylphosphine (B44618) (PPh₃).

A comparative overview of potential bromination methods is presented in the table below:

| Reagent System | Typical Reaction Conditions | Advantages | Disadvantages |

| PBr₃ | Neat or in a non-polar solvent (e.g., diethyl ether, dichloromethane), often at low temperatures (0 °C to room temperature). | Readily available, relatively inexpensive, and effective for primary alcohols. | Generates phosphorous acid as a byproduct, which needs to be neutralized and removed. The reaction can be exothermic and requires careful control of addition. |

| CBr₄ / PPh₃ (Appel Reaction) | Anhydrous aprotic solvent (e.g., dichloromethane, acetonitrile) at or below room temperature. | Mild reaction conditions, high yields, and stereospecificity (inversion of configuration for chiral alcohols). | Generates triphenylphosphine oxide as a high-boiling byproduct, which can complicate purification. Carbon tetrabromide is a toxic and environmentally harmful reagent. |

Pathway 2: Alkylation of a Methylcyclopentane Anion

An alternative synthetic strategy involves the direct alkylation of a nucleophilic methylcyclopentane derivative with a 1,3-dihalopropane. This could theoretically be achieved by deprotonating 1-methylcyclopentane with a very strong base, such as an organolithium reagent in the presence of a chelating agent like TMEDA, to generate a carbanion. This carbanion could then react with 1,3-dibromopropane (B121459) in a nucleophilic substitution reaction.

However, this approach presents significant challenges. The acidity of the C-H bonds in methylcyclopentane is very low, requiring harsh conditions for deprotonation. Furthermore, the potential for side reactions, such as elimination and over-alkylation, is high, which would likely lead to a complex mixture of products and a low yield of the desired compound. Consequently, this pathway is generally considered less efficient and practical than the Grignard-based approach.

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry aim to design chemical processes that are environmentally benign, economically viable, and safe. These principles can be applied to the proposed syntheses of this compound, particularly in the context of atom economy and the selection of reagents and solvents.

Atom Economy:

Atom economy is a key metric in green chemistry that measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final product. In the context of the bromination step, different reagents exhibit vastly different atom economies.

The table below provides a theoretical comparison of the atom economy for the bromination of 1-(3-hydroxypropyl)-1-methylcyclopentane using different reagents.

| Bromination Reaction | Reactants | Desired Product | Byproducts | Atom Economy (%) |

| Using PBr₃ | 3 C₉H₂₀O + PBr₃ | 3 C₉H₁₇Br | H₃PO₃ + 3 HBr | 74.5% |

| Using CBr₄ / PPh₃ | C₉H₂₀O + CBr₄ + PPh₃ | C₉H₁₇Br | CHBr₃ + PPh₃O | 27.8% |

From this analysis, it is evident that the use of phosphorus tribromide offers a significantly higher atom economy compared to the Appel reaction. rsc.org The latter generates a substantial amount of waste in the form of triphenylphosphine oxide and bromoform, making it a less environmentally friendly choice from an atom economy perspective.

Other Green Chemistry Considerations:

Choice of Solvents: The selection of solvents plays a crucial role in the environmental impact of a synthesis. Whenever possible, greener solvents with lower toxicity and environmental persistence should be chosen. For the Grignard reaction, ethers are typically necessary, but efforts can be made to minimize their volume and to recycle them. For the bromination and subsequent work-up, exploring the use of more benign solvents could improve the green credentials of the process.

Reagent Selection: The use of highly toxic and hazardous reagents should be avoided if possible. For instance, carbon tetrabromide, used in the Appel reaction, is a known ozone-depleting substance and is highly toxic. wordpress.com While N-bromosuccinimide (NBS) is often considered a safer alternative to liquid bromine for some brominations, its atom economy is also poor. wordpress.com

Energy Efficiency: Reactions should be designed to be as energy-efficient as possible. This can involve choosing reactions that proceed at or near ambient temperature and pressure, thereby reducing the energy required for heating or cooling.

Mechanistic Investigations of Reactions Involving 1 3 Bromopropyl 1 Methylcyclopentane

Nucleophilic Substitution Reactions (Sɴ1 and Sɴ2) at the Bromine-Bearing Carbon

Nucleophilic substitution reactions involve the replacement of the bromide leaving group by a nucleophile. The two primary mechanisms for this transformation are the unimolecular (Sɴ1) and bimolecular (Sɴ2) pathways. For 1-(3-Bromopropyl)-1-methylcyclopentane, the feasibility of these pathways is directly linked to its molecular architecture.

The structure of this compound is the single most important factor in determining its behavior in substitution reactions. As a primary alkyl halide, it is electronically predisposed against the Sɴ1 mechanism, which requires the formation of a carbocation intermediate. A primary carbocation is highly unstable and energetically unfavorable, effectively ruling out the Sɴ1 pathway for this substrate. chemistrysteps.comquora.com

Consequently, the Sɴ2 mechanism is the only viable pathway for nucleophilic substitution. However, the substrate's structure also imposes significant limitations on the Sɴ2 reaction. The Sɴ2 mechanism involves a backside attack by the nucleophile on the carbon atom bearing the leaving group. chemicalnote.com In this compound, the carbon atom adjacent to the CH₂-Br group (the β-carbon) is the quaternary C1 atom of the methylcyclopentane (B18539) ring. This bulky group creates substantial steric hindrance, shielding the electrophilic carbon from the approaching nucleophile. libretexts.orglibretexts.org

This situation is analogous to that of neopentyl bromide, which is famously unreactive in Sɴ2 reactions due to severe steric hindrance from the adjacent tert-butyl group. libretexts.orgic.ac.uk Studies have shown that the rate of Sɴ2 solvolysis for neopentyl bromide can be millions of times slower than that for methyl bromide. ic.ac.uk A similar dramatic reduction in reaction rate is expected for this compound, making Sɴ2 reactions extremely slow under normal conditions.

Table 1: Influence of β-Substitution on Relative Sɴ2 Reaction Rates This table illustrates the expected impact of steric hindrance on the reaction rate of various alkyl bromides with a common nucleophile (e.g., I⁻ in acetone).

| Substrate | Structure | Relative Rate | Primary Reason |

| Methyl bromide | CH₃Br | ~2,000,000 | Unhindered |

| Ethyl bromide | CH₃CH₂Br | ~100,000 | Minor hindrance |

| Propyl bromide | CH₃CH₂CH₂Br | ~40,000 | Minor hindrance |

| This compound | C₅H₈(CH₃)(CH₂)₃Br | ~1 | Severe β-hindrance |

| Neopentyl bromide | (CH₃)₃CCH₂Br | ~1 | Severe β-hindrance |

A defining characteristic of the Sɴ2 reaction is the inversion of configuration at the electrophilic carbon center, often referred to as a Walden inversion. chemicalnote.com This occurs because the nucleophile attacks from the side opposite to the leaving group.

In the case of this compound, the carbon atom bonded to the bromine is prochiral, as it is attached to two hydrogen atoms, the rest of the propyl chain, and the bromine atom. Because this carbon is not a stereocenter, an Sɴ2 reaction does not result in the formation of a different stereoisomer. While the backside attack mechanism is operative, its stereochemical consequence (inversion) is not apparent unless isotopic labeling is employed. For example, if a reaction were to start with a substrate stereospecifically labeled with deuterium (B1214612) on the bromine-bearing carbon, the Sɴ2 product would show an inverted configuration of the deuterium atom relative to the new substituent.

The choice of solvent significantly influences the rate of Sɴ2 reactions. The kinetics of the reaction of this compound are expected to follow established principles for Sɴ2 mechanisms. Polar aprotic solvents, such as dimethyl sulfoxide (B87167) (DMSO), dimethylformamide (DMF), and acetone, are known to accelerate Sɴ2 reactions. libretexts.org These solvents can dissolve ionic nucleophiles but are poor at solvating the anionic component. This leaves the nucleophile "bare" and highly reactive, increasing the reaction rate. libretexts.org

Table 2: Expected Solvent Effects on the Relative Rate of Sɴ2 Reaction of this compound

| Solvent | Solvent Type | Expected Relative Rate | Rationale |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | High | Poorly solvates the nucleophile, increasing its reactivity. |

| Acetone | Polar Aprotic | Moderate | Less polar than DMSO but still enhances nucleophile reactivity. |

| Ethanol | Polar Protic | Low | Solvates the nucleophile via hydrogen bonding, reducing reactivity. quora.com |

| Water | Polar Protic | Very Low | Strongly solvates the nucleophile, significantly reducing reactivity. |

Elimination Reactions (E1 and E2) Leading to Alkenes

Elimination reactions provide an alternative pathway where, instead of substitution, a molecule of hydrogen bromide (HBr) is removed to form an alkene. The primary mechanisms are the unimolecular (E1) and bimolecular (E2) pathways.

For this compound, the competition between substitution and elimination is heavily skewed by the substrate's structure. As with substitution, the E1 pathway is not viable due to the high energy of the required primary carbocation intermediate. libretexts.orglibretexts.org

The competition, therefore, exists between the Sɴ2 and E2 pathways. nih.govstackexchange.com The outcome is highly dependent on the nature of the base/nucleophile used.

Strong, Non-hindered Bases: Reagents like sodium ethoxide (NaOEt) or sodium hydroxide (B78521) (NaOH) can act as both strong bases and strong nucleophiles. Given the severe steric hindrance that disfavors the Sɴ2 pathway, the E2 reaction can become a significant, or even major, pathway. chemistrysteps.com

Strong, Sterically Hindered Bases: Bulky bases, such as potassium tert-butoxide (t-BuOK), are poor nucleophiles due to their own steric bulk. chemistrysteps.com They cannot easily access the hindered electrophilic carbon required for an Sɴ2 reaction. However, they can readily abstract a proton from the less hindered β-carbon. Therefore, when this compound is treated with a strong, bulky base, the E2 elimination pathway is expected to be overwhelmingly dominant. stackexchange.comchemistrysteps.com

Increased temperature also generally favors elimination over substitution. stackexchange.com

Table 3: Predicted Major Reaction Pathway for this compound

| Reagent | Base/Nucleophile Character | Predicted Major Pathway | Rationale |

| Sodium Iodide (NaI) in Acetone | Weak Base, Good Nucleophile | Sɴ2 (very slow) | Favors substitution, but the reaction is sterically hindered. |

| Sodium Ethoxide (NaOEt) | Strong Base, Strong Nucleophile | E2 / Sɴ2 Competition | E2 is favored due to Sɴ2 hindrance. nih.gov |

| Potassium tert-Butoxide (t-BuOK) | Strong, Hindered Base | E2 (dominant) | Steric bulk of the base prevents substitution and strongly favors elimination. chemistrysteps.com |

The E2 mechanism requires the abstraction of a proton from a carbon atom adjacent (β) to the carbon bearing the leaving group. In this compound, the β-hydrogens are located on the second carbon of the propyl chain.

The elimination of HBr from this substrate leads to a single alkene product: 1-methyl-1-(prop-2-en-1-yl)cyclopentane .

Regioselectivity: This concept, often governed by Zaitsev's rule (favoring the more substituted alkene) or Hofmann's rule (favoring the less substituted alkene with bulky bases), is not applicable in this case. libretexts.org There is only one set of β-hydrogens that can be removed to form a stable alkene, so only one constitutional isomer of the product is possible.

Stereoselectivity: This refers to the preferential formation of one stereoisomer (e.g., E vs. Z) over another. This is also not applicable here. The double bond formed is a terminal double bond (=CH₂), which cannot exist as E/Z isomers. Therefore, the elimination reaction of this compound is neither regioselective nor stereoselective because only one product is possible.

Role of Base Strength and Steric Hindrance

The reactions of this compound are highly dependent on the nature of the base employed and the steric environment of the reacting center. As a primary alkyl bromide, the carbon atom bonded to the bromine is relatively unhindered, making it susceptible to bimolecular nucleophilic substitution (SN2) reactions. However, the presence of hydrogen atoms on the adjacent carbon (β-hydrogens) also allows for bimolecular elimination (E2) pathways. The competition between these two mechanisms is dictated by the base's characteristics.

Base Strength: Strong bases, particularly those with a high pKa of their conjugate acid, favor the E2 elimination pathway. They are more effective at abstracting a proton from the β-carbon, leading to the formation of an alkene. Weaker bases or good nucleophiles that are weak bases (e.g., azide, cyanide) are more likely to participate in an SN2 reaction, attacking the electrophilic carbon and displacing the bromide ion.

Steric Hindrance: The steric bulk of the base is a critical factor. Sterically hindered, non-nucleophilic bases, such as potassium tert-butoxide (t-BuOK) or lithium diisopropylamide (LDA), preferentially promote E2 elimination. Their large size makes it difficult to approach the sterically shielded electrophilic carbon required for an SN2 attack. libretexts.org Instead, they abstract a more accessible proton from the periphery of the molecule. chemistrysteps.comyoutube.com Conversely, smaller, less hindered bases like sodium ethoxide (NaOEt) or sodium hydroxide (NaOH) can act as both strong bases and effective nucleophiles, often resulting in a mixture of substitution and elimination products. The substrate itself, this compound, features a quaternary carbon at the β-position relative to the propyl chain, which introduces significant steric bulk, potentially influencing the regioselectivity of elimination and the rate of substitution. libretexts.org

The interplay between these factors determines the product distribution, as illustrated in the following table.

| Base/Nucleophile | Structure | Type | Predominant Reaction | Major Product(s) |

| Sodium Hydroxide | NaOH | Strong Base / Strong Nucleophile | SN2 / E2 Competition | 1-(3-Hydroxypropyl)-1-methylcyclopentane & 1-(Prop-2-en-1-yl)-1-methylcyclopentane |

| Potassium tert-Butoxide | KOC(CH₃)₃ | Strong, Sterically Hindered Base | E2 | 1-(Prop-2-en-1-yl)-1-methylcyclopentane |

| Sodium Azide | NaN₃ | Weak Base / Good Nucleophile | SN2 | 1-(3-Azidopropyl)-1-methylcyclopentane |

This table represents expected outcomes based on established principles of substitution and elimination reactions.

Intramolecular Cyclization Reactions Promoted by the Bromopropyl Moiety

The structure of this compound is ideally suited for intramolecular reactions. The three-carbon chain allows the terminal bromine atom to come into proximity with the nucleophilic centers generated from the cyclopentyl portion of the molecule, leading to the formation of new ring systems.

Formation of Bicyclic and Spirocyclic Compounds

In the presence of a strong, non-nucleophilic base, an intramolecular SN2 reaction can occur. The base first promotes the formation of a carbanion on the cyclopentane (B165970) ring, which then acts as an internal nucleophile. This nucleophile attacks the electrophilic carbon bearing the bromine atom, displacing it and forming a new carbon-carbon bond. This process results in the formation of a spirocyclic compound, specifically 1-methylspiro[4.5]decane . This type of reaction is a powerful method for constructing the spiro[4.5]decane skeleton, a structural motif found in various natural products and complex organic molecules.

Neighboring Group Participation and Anchimeric Assistance

Neighboring group participation (NGP), also known as anchimeric assistance, refers to the interaction of a nearby functional group within the same molecule that enhances the rate of a reaction. wikipedia.org In reactions involving this compound, the sigma bonds of the cyclopentyl ring can act as an internal nucleophile. libretexts.org During solvolysis or other reactions that proceed through a carbocation-like transition state, the C-C sigma bond adjacent to the propyl chain can participate in the displacement of the bromide leaving group. This participation leads to the formation of a bridged, non-classical carbocation intermediate. The involvement of the neighboring group often leads to a significant rate enhancement compared to a similar acyclic primary alkyl bromide that lacks this structural feature. wikipedia.org This acceleration occurs because the intramolecular process is kinetically more favorable than an intermolecular reaction with an external nucleophile. libretexts.org

Ring Strain and Thermodynamic Considerations in Cyclization

The feasibility and outcome of cyclization reactions are governed by both kinetics and thermodynamics. The formation of 1-methylspiro[4.5]decane from this compound is thermodynamically favorable. The product consists of a five-membered cyclopentane ring and a six-membered cyclohexane (B81311) ring sharing a single carbon atom. Both of these ring sizes are known to have minimal ring strain. chemistrysteps.com Cyclohexane can adopt a stable chair conformation, and cyclopentane adopts an envelope or half-chair conformation, both of which relieve the angle and torsional strain that destabilize smaller rings like cyclopropane (B1198618) or cyclobutane (B1203170). wikipedia.orglibretexts.org

| Property | Spiro[4.5]decane (Parent Compound) | Note |

| Ring Components | Cyclopentane, Cyclohexane | Both are low-strain rings |

| Standard Enthalpy of Formation (liquid, 298.15 K) | -47.81 ± 0.51 kcal/mol | Indicates high thermodynamic stability doi.org |

| Ring Strain Energy | Low | Contributes to favorable thermodynamics |

Organometallic Cross-Coupling Reactions Utilizing the Carbon-Bromine Bond

The carbon-bromine bond in this compound serves as an electrophilic site for various palladium-catalyzed cross-coupling reactions. These reactions are fundamental in modern organic synthesis for the formation of new carbon-carbon bonds. cambridgescholars.comresearchgate.net

Suzuki, Heck, Sonogashira, and Stille Coupling Applications

While aryl and vinyl halides are the most common substrates for these reactions, alkyl bromides can also participate under appropriate conditions.

Suzuki Coupling: This reaction involves the coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. nih.govnih.gov The reaction of this compound with an arylboronic acid (Ar-B(OH)₂) would yield a 1-(3-arylpropyl)-1-methylcyclopentane. The catalytic cycle involves the oxidative addition of the alkyl bromide to a Pd(0) complex, followed by transmetalation with the boronate species and reductive elimination to form the product. wikipedia.org

Heck Reaction: The Heck reaction couples an organohalide with an alkene to form a substituted alkene. nih.govorganic-chemistry.org Reacting this compound with an alkene like styrene (B11656) (PhCH=CH₂) would typically require a palladium catalyst and a base. The reaction proceeds via oxidative addition, migratory insertion of the alkene into the palladium-alkyl bond, and subsequent β-hydride elimination to yield a new, more substituted alkene. wikipedia.org

Sonogashira Coupling: This reaction creates a C-C bond between a terminal alkyne and an organohalide, utilizing a palladium catalyst and a copper(I) co-catalyst. libretexts.orgjk-sci.comgold-chemistry.org The coupling of this compound with a terminal alkyne (R-C≡CH) would produce a substituted alkyne, 1-(alk-4-yn-1-yl)-1-methylcyclopentane. The copper acetylide, formed in situ, is believed to be the active species in the transmetalation step of the catalytic cycle. organic-chemistry.orgwikipedia.org

Stille Coupling: The Stille reaction couples an organohalide with an organotin compound (organostannane). organic-chemistry.orgnrochemistry.com The reaction of this compound with an organostannane, such as vinyltributyltin, catalyzed by a palladium complex, would result in the formation of a new C-C bond, yielding 1-(pent-4-en-1-yl)-1-methylcyclopentane. Though versatile, the toxicity of organotin reagents is a significant drawback of this method. libretexts.org

The following table summarizes these potential cross-coupling applications.

| Coupling Reaction | Nucleophilic Partner | Typical Catalyst System | Product Class |

| Suzuki | Arylboronic Acid (Ar-B(OH)₂) | Pd(0) catalyst, Base | Aryl-substituted alkane |

| Heck | Alkene (e.g., Styrene) | Pd(0) catalyst, Base | Substituted alkene |

| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd(0) catalyst, Cu(I) co-catalyst, Base | Substituted alkyne |

| Stille | Organostannane (e.g., R-SnBu₃) | Pd(0) catalyst | Substituted alkane/alkene/alkyne |

This table outlines the expected transformations based on established cross-coupling methodologies.

Catalyst Design and Ligand Effects in Cross-Coupling

The cross-coupling of alkyl halides such as this compound, which possess a C(sp³)-Br bond, presents unique challenges compared to their sp²-hybridized counterparts. The design of effective catalyst systems is paramount to achieving high efficiency and selectivity. Nickel-based catalysts have emerged as particularly effective for reactions involving sp³-hybridized electrophiles, often outperforming traditional palladium systems. nih.gov This is attributed to nickel's ability to participate in different catalytic cycles, including those involving one-electron processes. nih.gov

The choice of ligand is critical in modulating the reactivity and stability of the catalytic species. For the cross-coupling of this compound, bidentate nitrogen-based ligands, such as those based on phenanthroline or bipyridine, are commonly employed in nickel catalysis. These ligands can stabilize the various oxidation states of nickel (Ni(0), Ni(I), Ni(II), Ni(III)) involved in the catalytic cycle. Furthermore, some nitrogen-based ligands are redox-active, meaning they can act as electron reservoirs, facilitating the oxidative addition and reductive elimination steps. nih.gov

Phosphine (B1218219) ligands, particularly bulky and electron-rich ones like those from the XPhos family, are also utilized, especially in palladium-catalyzed systems, though their application to C(sp³)-Br bonds can be more challenging. nih.gov The ligand's steric and electronic properties influence the rate of oxidative addition of the C-Br bond to the metal center and prevent undesirable side reactions like β-hydride elimination.

Below is a table summarizing potential catalyst and ligand combinations for cross-coupling reactions involving alkyl bromides.

| Metal Center | Ligand Type | Example Ligands | Key Characteristics & Effects |

| Nickel (Ni) | Bidentate Nitrogen | 4,4'-Di-tert-butyl-2,2'-bipyridine | Promotes single-electron transfer (SET) pathways; stabilizes low-valent Ni species. |

| Nickel (Ni) | Tridentate Nitrogen | Terpyridine (tpy) | Enables metalloradical C-C activation mechanisms; useful in cross-electrophile coupling. researchgate.net |

| Palladium (Pd) | Bulky Monophosphine | XPhos, SPhos | Facilitates oxidative addition at sterically hindered centers; generally requires higher temperatures for C(sp³)-Br bonds. |

| Palladium (Pd) | N-Heterocyclic Carbene (NHC) | IPr, IMes | Strong σ-donating character stabilizes the metal center; can enhance catalytic activity. |

Rearrangement Reactions and Ring Expansion/Contraction Studies

Wagner-Meerwein Rearrangements and Related Carbocationic Processes

Reactions involving this compound under conditions that favor carbocation formation can lead to complex skeletal rearrangements. The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to a neighboring carbon atom. wikipedia.org The primary driving force for these shifts is the formation of a more stable carbocationic intermediate. slideshare.netyoutube.com

Upon departure of the bromide ion from this compound (e.g., in a polar, protic solvent or in the presence of a Lewis acid), an unstable primary carbocation is formed. This species will rapidly rearrange to a more stable carbocation.

Plausible Rearrangement Pathways:

1,2-Hydride Shift: A hydrogen atom from the adjacent carbon (C2 of the propyl chain) can migrate with its pair of electrons to the primary carbocation center, resulting in a more stable secondary carbocation.

Further Rearrangement: This secondary carbocation can undergo another 1,2-hydride shift to form a tertiary carbocation on the cyclopentane ring at the C1 position, which is the most stable carbocation in this sequence.

The sequence of these carbocationic processes is outlined in the table below.

| Step | Initial Species | Process | Resulting Intermediate | Relative Stability |

| 1 | This compound | Heterolysis of C-Br bond | 3-(1-Methylcyclopentyl)propyl-1-cation | Least Stable (Primary) |

| 2 | 3-(1-Methylcyclopentyl)propyl-1-cation | 1,2-Hydride Shift | 3-(1-Methylcyclopentyl)propyl-2-cation | More Stable (Secondary) |

| 3 | 3-(1-Methylcyclopentyl)propyl-2-cation | 1,2-Hydride Shift | 1-(1-Methylcyclopentyl)propyl-3-cation | Most Stable (Tertiary) |

Skeletal Rearrangements of the Cyclopentane Ring and Side Chain

Beyond simple hydride shifts along the side chain, the formation of a carbocation adjacent to the cyclopentane ring can induce more profound skeletal rearrangements, including ring expansion. The relief of ring strain in the five-membered ring provides a thermodynamic driving force for the expansion to a six-membered cyclohexane ring. youtube.com

Starting from the secondary carbocation (3-(1-methylcyclopentyl)propyl-2-cation), a 1,2-alkyl shift involving one of the C-C bonds of the cyclopentane ring can occur. This process would lead to the formation of a spirocyclic intermediate which can then rearrange to a more stable cyclohexyl system. This type of rearrangement is a hallmark of carbocation chemistry in cyclic systems and is a key consideration in predicting reaction outcomes. The final product distribution would depend heavily on the specific reaction conditions, such as temperature and the nature of the solvent and counter-ion.

Radical Reactions Involving the C-Br Bond in this compound

Generation of Alkyl Radicals

The carbon-bromine bond in this compound is relatively weak and can undergo homolytic cleavage to generate an alkyl radical. This radical intermediate is a valuable species in organic synthesis, enabling a variety of carbon-carbon and carbon-heteroatom bond-forming reactions. iu.edu Historically, alkyl radicals were often generated from alkyl halides using stoichiometric amounts of toxic tin hydrides, such as tributyltin hydride (Bu₃SnH). nih.gov However, significant efforts have been made to develop milder and more environmentally benign methods. researchgate.netnih.gov

Modern approaches frequently utilize visible-light photoredox catalysis. beilstein-journals.org In a typical photoredox cycle, a photocatalyst absorbs light and becomes excited. The excited photocatalyst can then engage in a single-electron transfer (SET) with the alkyl bromide. Reduction of this compound would form a radical anion, which rapidly fragments, cleaving the C-Br bond to yield a bromide anion and the desired primary alkyl radical, 3-(1-methylcyclopentyl)propyl radical. This method offers mild reaction conditions and high functional group tolerance. nih.gov

The table below compares various methods for generating alkyl radicals from alkyl bromides.

| Method | Reagents/Conditions | Mechanism | Advantages | Disadvantages |

| Tin Hydrides | Bu₃SnH, AIBN (initiator), heat/light | Radical chain reaction | Well-established, reliable | Toxic tin byproducts, difficult to remove. nih.gov |

| Silanes | (TMS)₃SiH, AIBN | Radical chain reaction | Less toxic than tin hydrides | Can be less efficient for some substrates |

| Photoredox Catalysis | Photocatalyst (e.g., Ir or Ru complexes, organic dyes), visible light, electron donor/acceptor | Single-Electron Transfer (SET) | Mild conditions, high functional group tolerance, avoids toxic reagents. beilstein-journals.org | Requires a light source, photocatalysts can be expensive. |

| Halogen Atom Transfer (XAT) | Transition metal catalyst, reductant | Direct transfer of the bromine atom to a metal complex | Can be highly efficient | May require stoichiometric reductants. iu.edu |

Radical Cyclization Pathways

The mechanistic investigation of reactions involving this compound reveals its propensity to undergo radical cyclization, a key process in the formation of spirocyclic systems. This pathway is initiated by the homolytic cleavage of the carbon-bromine bond to generate a primary alkyl radical. The subsequent intramolecular cyclization is a rapid and efficient process, governed by well-established principles of radical chemistry.

The formation of the initial radical species, the 3-(1-methylcyclopentyl)propyl radical, is typically achieved using radical initiators such as azobisisobutyronitrile (AIBN) in the presence of a reducing agent like tributyltin hydride (Bu₃SnH). The tributyltin radical, generated from Bu₃SnH, abstracts the bromine atom from this compound to form the primary alkyl radical and tributyltin bromide.

Once formed, the 3-(1-methylcyclopentyl)propyl radical undergoes a highly regioselective intramolecular cyclization. According to Baldwin's rules for radical cyclizations, the 5-exo-trig pathway is kinetically favored over the 6-endo-trig pathway for hexenyl-type radicals. wikipedia.orgscripps.edu In this case, the radical attacks the ipso-carbon of the cyclopentyl ring, leading to the formation of a five-membered spiro ring system. This exo cyclization results in the formation of a more stable tertiary radical on the cyclopentane ring.

The presence of the gem-disubstituent (the methyl group and the propyl chain) on the cyclopentane ring, known as the Thorpe-Ingold effect, plays a crucial role in promoting the cyclization process. This steric compression brings the radical center and the cyclopentane ring into closer proximity, thereby increasing the rate of the intramolecular reaction.

Table 1: Key Steps in the Radical Cyclization of this compound

| Step | Description | Reactants | Intermediates/Products |

| 1. Initiation | Generation of a tributyltin radical from AIBN and Bu₃SnH. | AIBN, Bu₃SnH | Bu₃Sn• |

| 2. Radical Formation | Abstraction of the bromine atom to form a primary alkyl radical. | This compound, Bu₃Sn• | 3-(1-methylcyclopentyl)propyl radical, Bu₃SnBr |

| 3. Cyclization | 5-exo-trig intramolecular cyclization. | 3-(1-methylcyclopentyl)propyl radical | 1-methylspiro[4.5]decan-6-yl radical |

| 4. Propagation | Hydrogen atom abstraction to form the final product and regenerate the chain carrier. | 1-methylspiro[4.5]decan-6-yl radical, Bu₃SnH | 1-Methylspiro[4.5]decane, Bu₃Sn• |

Atom Transfer Radical Addition (ATRA) and Polymerization (ATRP)

This compound can also be mechanistically involved in Atom Transfer Radical Addition (ATRA) and Atom Transfer Radical Polymerization (ATRP) reactions, primarily serving as an initiator. These controlled radical processes rely on the reversible activation and deactivation of a dormant species by a transition metal complex. nih.govjst.go.jp

In the context of ATRA, this compound can add across an olefin. The mechanism is initiated by a transition metal catalyst, commonly a copper(I) complex with a suitable ligand (e.g., a bidentate nitrogen-based ligand), which abstracts the bromine atom from the alkyl bromide. This one-electron transfer process generates the 3-(1-methylcyclopentyl)propyl radical and the corresponding copper(II) halide complex.

The generated radical then adds to a monomer (an alkene), forming a new carbon-centered radical adduct. This adduct can then be deactivated by the higher oxidation state metal complex (e.g., Cu(II)Br₂) in a reversible atom transfer step. This reforms a carbon-bromine bond at the newly formed radical center and regenerates the lower oxidation state metal catalyst, which can participate in further activation cycles. This process allows for the controlled, atom-economical formation of a new carbon-carbon and carbon-bromine bond. nih.gov

When utilized as an initiator in ATRP, the mechanism follows a similar initiation sequence. The 3-(1-methylcyclopentyl)propyl radical generated from this compound adds to a monomer molecule, such as styrene or an acrylate, to start a polymer chain. researchgate.netbanglajol.inforesearchgate.net The key feature of ATRP is the establishment of a dynamic equilibrium between the active, propagating radical species and the dormant, halogen-capped polymer chains.

The equilibrium is heavily shifted towards the dormant species, which keeps the concentration of active radicals very low at any given time. This minimizes termination reactions (radical-radical coupling or disproportionation) and allows for the controlled growth of polymer chains. Each polymer chain is initiated by a radical derived from this compound, and the chain end retains a bromine atom that can be reactivated for further monomer addition. This "living" characteristic of ATRP allows for the synthesis of polymers with predetermined molecular weights and narrow molecular weight distributions.

Table 2: Mechanistic Steps in ATRA/ATRP Initiated by this compound

| Step | Description | Key Species Involved |

| 1. Activation | Reversible abstraction of the bromine atom by a transition metal complex (e.g., Cu(I)/L). | This compound, MⁿLₓ |

| 2. Radical Formation | Generation of the initiating radical and the higher oxidation state metal complex. | 3-(1-methylcyclopentyl)propyl radical, X-Mⁿ⁺¹Lₓ |

| 3. Addition/Propagation | The radical adds to a monomer unit. In ATRP, this step repeats. | 3-(1-methylcyclopentyl)propyl radical, Monomer |

| 4. Deactivation | The propagating radical is reversibly capped by a halogen from the higher oxidation state metal complex, reforming the dormant species. | Propagating radical, X-Mⁿ⁺¹Lₓ |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation and Structural Confirmation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational and Configurational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the detailed structural analysis of 1-(3-Bromopropyl)-1-methylcyclopentane. While standard 1D ¹H and ¹³C NMR provide primary structural information, advanced 2D NMR techniques are essential for unambiguous assignment and for probing complex conformational and configurational details.

Advanced 2D NMR Techniques (COSY, HSQC, HMBC, NOESY)

A suite of two-dimensional (2D) NMR experiments is employed to resolve the complex spin systems within the molecule and establish connectivity between atoms.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) couplings through bonds, typically over two to three bonds. For this compound, COSY is critical for tracing the connectivity within the cyclopentane (B165970) ring and along the bromopropyl side chain. Cross-peaks would be expected between adjacent methylene (B1212753) protons on the ring and the side chain. researchgate.netsdsu.edu

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with their directly attached carbon atoms (¹JCH). researchgate.netsdsu.edu It allows for the definitive assignment of each carbon atom in the molecule by linking it to its known proton signal. For instance, the methyl carbon signal can be unambiguously identified by its correlation to the sharp methyl proton singlet.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings between protons and carbons, typically over two to three bonds (²JCH and ³JCH). youtube.comiajps.com This is particularly powerful for identifying quaternary carbons, such as the C1 of the cyclopentane ring, by observing correlations from the methyl protons and the protons at C2, C5, and the first methylene group of the propyl chain.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, regardless of their through-bond connectivity. researchgate.netslideshare.net This technique is invaluable for determining the molecule's preferred conformation. For example, correlations between the methyl protons and specific protons on the cyclopentane ring can help define the orientation of the bromopropyl side chain relative to the ring.

A summary of expected key 2D NMR correlations for the structural elucidation of this compound is presented below.

| Proton(s) | COSY Correlations (¹H) | HSQC Correlations (¹³C) | HMBC Correlations (¹³C) | NOESY Correlations (¹H) |

| -CH₃ | None | C-CH₃ | C1 (cyclopentane), C-CH₂ (propyl) | Ring protons (e.g., H2/H5), Propyl chain protons |

| -CH₂-Br | -CH₂-CH₂-Br | C-CH₂-Br | -CH₂-CH₂-Br | -CH₂-CH₂-Br |

| Ring -CH₂- | Adjacent ring -CH₂- | C (ring) | Adjacent and geminal C (ring), C1 | Adjacent ring protons, Side chain protons |

Dynamic NMR Studies of Ring Inversion and Side Chain Rotamers

The cyclopentane ring is not planar and exists in a dynamic equilibrium between various puckered conformations, primarily the envelope and twist forms. Similarly, the bromopropyl side chain possesses rotational freedom around its carbon-carbon single bonds, leading to different rotamers.

Dynamic NMR (DNMR) studies, which involve acquiring spectra at variable temperatures, can provide quantitative information about these conformational exchange processes. rsc.org At low temperatures, the rate of ring inversion and side chain rotation can be slowed sufficiently on the NMR timescale, leading to the observation of distinct signals for protons and carbons in different chemical environments. As the temperature is raised, these signals broaden, coalesce, and eventually sharpen into time-averaged signals. vu.nl Analyzing the line shapes at different temperatures allows for the calculation of the energy barriers (activation energy, ΔG‡) associated with these dynamic processes, offering deep insight into the molecule's conformational flexibility. rsc.orgvu.nl

Isotopic Labeling for Mechanistic Pathway Tracing

Isotopic labeling is a powerful technique used to track the fate of atoms through a chemical reaction, providing definitive evidence for proposed mechanistic pathways. wikipedia.orgslideshare.net In studies involving this compound, specific atoms can be replaced with their stable isotopes (e.g., ¹³C or ²H) or radioisotopes (e.g., ¹⁴C). wikipedia.orgscripps.edu

For example, if this compound undergoes a substitution or elimination reaction, labeling the carbon attached to the bromine with ¹³C would allow its position in the final product to be unequivocally determined by ¹³C NMR or mass spectrometry. wikipedia.orgslideshare.netnih.gov This can distinguish between different possible mechanisms, such as SN1, SN2, E1, or E2, by revealing rearrangements or the specific atoms involved in bond formation and cleavage. wikipedia.orgnih.gov

Mass Spectrometry for Fragmentation Pattern Analysis and Derivatization Studies

Mass spectrometry (MS) is an essential analytical tool that provides information on the molecular weight and elemental composition of a molecule, and its fragmentation patterns offer clues to its structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-resolution mass spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high accuracy (typically to four or more decimal places). measurlabs.comresearchgate.netyoutube.com This precision allows for the determination of the exact elemental formula of the parent molecule and its fragments. measurlabs.commeasurlabs.comresearchgate.net For this compound (C₉H₁₇Br), HRMS can distinguish its molecular formula from other combinations of atoms that might have the same nominal mass. The presence of bromine is readily identified by its characteristic isotopic pattern, with two major peaks of nearly equal intensity for the ⁷⁹Br and ⁸¹Br isotopes.

| Property | Value | Source |

| Molecular Formula | C₉H₁₇Br | N/A |

| Monoisotopic Mass (⁷⁹Br) | 204.05136 Da | Calculated |

| Monoisotopic Mass (⁸¹Br) | 206.04931 Da | Calculated |

Tandem Mass Spectrometry (MS/MS) for Structural Elucidation of Fragments

Tandem mass spectrometry (MS/MS) is a technique where ions of a specific m/z (precursor ions) are selected, fragmented, and then the resulting fragment ions (product ions) are analyzed. wikipedia.orgnationalmaglab.org This process provides detailed structural information by revealing how the molecule breaks apart. wikipedia.orgucdavis.edu

For this compound, the molecular ion (M⁺) would be selected and subjected to fragmentation, likely through collision-induced dissociation (CID). wikipedia.org The resulting fragmentation pattern can confirm the connectivity of the molecule. Common fragmentation pathways for alkyl bromides include:

Loss of Br•: A primary fragmentation would be the cleavage of the C-Br bond, resulting in a carbocation at m/z 125.1325 (C₉H₁₇⁺).

Loss of the propyl chain: Cleavage of the bond between the ring and the side chain could lead to a fragment corresponding to the methylcyclopentyl cation.

McLafferty Rearrangement: While less common for this structure, intramolecular rearrangements could lead to characteristic neutral losses.

By analyzing the masses of the product ions, the structural components of the precursor ion can be pieced together, confirming the identity of this compound. nationalmaglab.orgresearchgate.net

Ion Mobility Spectrometry Coupled with Mass Spectrometry

Ion Mobility Spectrometry (IMS) coupled with Mass Spectrometry (MS) offers a powerful analytical tool for the separation and characterization of ions in the gas phase based on their size, shape, and charge. This technique is particularly valuable for distinguishing between isomers and conformers that may be indistinguishable by mass spectrometry alone.

In the context of this compound, IMS-MS can provide critical information on its gas-phase behavior. While traditional electron attachment detection methods in IMS are highly sensitive to halogenated volatile organic compounds, they often cannot differentiate between compounds containing the same halogen, as the resulting product ions can be identical. rsc.orgrsc.orgnih.gov For instance, dissociative electron attachment to various brominated alkanes may yield the bromide ion (Br-), making specific identification challenging. rsc.orgnih.gov

A more advanced approach involves leveraging the kinetic parameters of the electron attachment process within the IMS cell. rsc.orgrsc.orgnih.gov Different halogenated alkanes, even with the same halogen, will exhibit distinct electron attachment rates. rsc.orgrsc.orgnih.gov This kinetic information can serve as a unique fingerprint for the identification of this compound.

Hypothetical Ion Mobility Spectrometry Data for this compound

| Parameter | Expected Value | Significance |

| Drift Time | Compound-specific | Depends on the ion's collision cross-section with the drift gas. |

| Collision Cross Section (CCS) | Calculable | Provides information on the ion's size and shape in the gas phase. |

| Product Ions | Br- and molecular ion fragments | Identification of the halogen and potential structural fragments. |

| Electron Attachment Rate Constant | Unique kinetic value | Can be used to differentiate from other brominated compounds. rsc.orgnih.gov |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis and Functional Group Identification in Reaction Intermediates

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is indispensable for the identification of functional groups and the analysis of molecular vibrations. These methods are complementary, with IR spectroscopy being sensitive to changes in the dipole moment and Raman spectroscopy to changes in polarizability.

For this compound, the key vibrational modes of interest include the C-Br stretch, the various C-H stretches and bends of the cyclopentane ring and propyl chain, and the C-C skeletal vibrations. The IR and Raman spectra of bromocyclopentane, a structurally related compound, provide a valuable reference for assigning the vibrational modes of the cyclopentane moiety in the target molecule. nih.govchemicalbook.comnist.gov

Expected Vibrational Frequencies for this compound

| Functional Group/Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) | Notes |

| C-H Stretch (Aliphatic) | 2850-3000 | 2850-3000 | Strong in IR, variable in Raman. |

| CH₂ Bend (Scissoring) | ~1465 | ~1465 | Moderate intensity. |

| CH₃ Bend (Asymmetric) | ~1450 | ~1450 | Moderate intensity. |

| CH₃ Bend (Symmetric) | ~1375 | ~1375 | Moderate intensity. |

| C-C Skeletal Vibrations | 1000-1200 | 1000-1200 | Fingerprint region, complex bands. |

| C-Br Stretch | 500-600 | 500-600 | Strong in Raman, moderate to strong in IR. |

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformational Analysis of Derivatives

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. While obtaining suitable crystals of the parent compound, this compound, which is likely a liquid at room temperature, can be challenging, derivatization can lead to crystalline materials amenable to X-ray diffraction analysis.

The formation of a crystalline derivative, for example, through reaction of the bromide to introduce a moiety that encourages crystallization (e.g., a quaternary ammonium salt or a co-crystal with a heavy atom), would allow for the unambiguous determination of its solid-state conformation. This would provide precise bond lengths, bond angles, and torsion angles, offering insights into the preferred spatial arrangement of the methylcyclopentane (B18539) ring relative to the bromopropyl chain.

Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment

Chromatographic methods are essential for monitoring the progress of reactions involving this compound and for assessing the purity of the final product.

Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Products

Gas chromatography is an ideal technique for separating and analyzing volatile compounds. phenomenex.com The retention time in GC is influenced by factors such as the compound's boiling point and its interactions with the stationary phase of the column. rsc.orgdrawellanalytical.comlotusinstruments.comlibretexts.org For this compound, a non-polar stationary phase would likely be employed, with elution order generally following the boiling points of the components in a mixture.

Coupling GC with a mass spectrometer allows for the identification of the separated components based on their mass spectra. A key feature in the mass spectrum of a brominated compound is the presence of two molecular ion peaks of nearly equal intensity, M+ and M+2, due to the natural isotopic abundance of ⁷⁹Br and ⁸¹Br. youtube.comdocbrown.infolibretexts.orgdocbrown.info The fragmentation pattern provides further structural information, often involving the loss of the bromine atom or cleavage of the alkyl chain. youtube.comwhitman.edu

Predicted GC-MS Data for this compound

| Parameter | Predicted Value/Observation | Significance |

| Retention Time | Dependent on GC conditions (column, temperature program) | Used for separation from reactants and byproducts. |

| Molecular Ion (M+) | m/z corresponding to C₉H₁₇⁷⁹Br | Confirms the molecular weight with the ⁷⁹Br isotope. |

| M+2 Peak | m/z corresponding to C₉H₁₇⁸¹Br | The ~1:1 ratio with the M+ peak is characteristic of a monobrominated compound. youtube.comdocbrown.infolibretexts.orgdocbrown.info |

| Key Fragment Ions | [M-Br]⁺, fragments from propyl chain and cyclopentane ring cleavage | Provides structural information about the molecule. |

High-Performance Liquid Chromatography (HPLC) for Non-Volatile Derivatives

For non-volatile derivatives of this compound, High-Performance Liquid Chromatography (HPLC) is the separation method of choice. Reversed-phase HPLC, utilizing a non-polar stationary phase and a polar mobile phase, is commonly employed for the analysis of organobromine compounds. electronicsandbooks.comresearchgate.netsielc.com

The retention of the analyte is governed by its polarity; less polar compounds interact more strongly with the stationary phase and thus have longer retention times. The composition of the mobile phase (e.g., the ratio of water to an organic solvent like acetonitrile or methanol) can be adjusted to optimize the separation. sielc.com Detection can be achieved using a UV detector if the derivatives contain a chromophore, or more universally with a mass spectrometer (LC-MS).

Illustrative HPLC Method for a Derivative of this compound

| Parameter | Condition |

| Column | C18 Reverse-Phase (e.g., 4.6 x 150 mm, 5 µm) |

| Mobile Phase | Isocratic or gradient elution with Acetonitrile and Water |

| Flow Rate | 1.0 mL/min |

| Detection | UV-Vis or Mass Spectrometry |

| Injection Volume | 10 µL |

Theoretical and Computational Chemistry of 1 3 Bromopropyl 1 Methylcyclopentane

Quantum Chemical Calculations for Electronic Structure and Molecular Conformations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can predict molecular geometries, energies, and various electronic properties with high accuracy.

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. DFT methods are widely used to determine the ground state geometries of molecules like 1-(3-Bromopropyl)-1-methylcyclopentane. In a typical DFT study, the electron density is used to calculate the total energy of the system. Functionals such as B3LYP, paired with basis sets like 6-31G(d) or larger, are commonly employed to optimize the molecular geometry.

For this compound, a DFT optimization would reveal key structural parameters. The cyclopentane (B165970) ring is known to adopt non-planar conformations to relieve torsional strain, primarily the "envelope" and "twist" forms. The substitution pattern—a methyl group and a 3-bromopropyl chain at the same carbon—would influence the preferred conformation. DFT calculations would precisely determine the bond lengths, bond angles, and dihedral angles for the most stable conformer. For instance, the C-Br bond length and the C-C-C bond angles within the flexible propyl chain would be accurately predicted.

Table 1: Predicted Structural Parameters of this compound from a Hypothetical DFT Calculation

| Parameter | Predicted Value Range |

|---|---|

| C-Br Bond Length | 1.95 - 1.98 Å |

| C-C (ring) Bond Length | 1.53 - 1.55 Å |

| C-C (chain) Bond Length | 1.52 - 1.54 Å |

| C-C-C (ring) Angle | 102° - 106° |

| C-C-Br Angle | 110° - 113° |

Note: These values are illustrative and based on typical results for similar bromoalkanes and cyclopentane derivatives.

Ab initio methods, which are based on first principles without empirical parameters, offer a higher level of theory and can provide very accurate energy calculations. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster theory (e.g., CCSD(T)) are used to refine the energies obtained from DFT calculations. While computationally more demanding, these methods are crucial for obtaining benchmark-quality data on reaction energies and barrier heights. For a molecule of this size, applying high-level ab initio methods might be reserved for specific aspects, such as calculating the precise energy difference between conformers or determining the activation energy of a key reaction.

The flexibility of both the cyclopentane ring and the bromopropyl side chain means that this compound can exist in multiple conformations. A thorough conformational analysis is necessary to identify the various energy minima on the potential energy surface.

The cyclopentane ring itself can adopt envelope and twist conformations. In the envelope conformation, one carbon atom is out of the plane of the other four. In the twist conformation, two adjacent atoms are out of the plane on opposite sides. The presence of substituents breaks the symmetry and leads to several distinct envelope and twist forms. The 3-bromopropyl chain also has rotational freedom around its C-C single bonds, leading to different gauche and anti arrangements.

Computational conformational searches involve systematically exploring these degrees of freedom. This can be done by rotating bonds incrementally (grid scan) or using more sophisticated algorithms. Each resulting structure is then optimized using a method like DFT to find the nearest local energy minimum. The relative energies of these conformers are then compared to identify the global minimum, which represents the most stable structure of the molecule. The stability of these conformers is primarily influenced by steric interactions (van der Waals strain) and torsional strain. For instance, conformations where the bulky bromopropyl group is in a pseudo-equatorial position on the cyclopentane ring are generally expected to be more stable than those where it is in a more sterically hindered pseudo-axial position.

Molecular Dynamics (MD) Simulations for Dynamic Behavior and Solvent Interactions

While quantum chemical calculations provide a static picture of a molecule at 0 K, Molecular Dynamics (MD) simulations offer insights into its dynamic behavior at finite temperatures and in different environments. MD simulations model the movement of atoms over time by solving Newton's equations of motion.

An MD simulation of this compound would reveal how the molecule behaves in a solvent, such as water or an organic solvent. This is particularly important for understanding its physical properties and reactivity in solution. The simulation would show the constant flexing of the cyclopentane ring and the rotation of the side chain. It can also provide information on the solvation shell around the molecule, showing how solvent molecules arrange themselves, particularly around the polar C-Br bond. Such simulations are crucial for understanding how the solvent might stabilize certain conformations or influence reaction pathways.

Transition State Analysis for Reaction Pathways and Activation Energies

A key application of computational chemistry is the study of chemical reactions. For this compound, a primary reaction of interest is nucleophilic substitution at the carbon atom bonded to the bromine.

Nucleophilic substitution reactions involving primary alkyl halides like this compound typically proceed via an SN2 mechanism. In this concerted mechanism, the nucleophile attacks the carbon atom from the side opposite to the leaving group (the bromide ion), leading to an inversion of stereochemistry at that carbon.

Computational methods can be used to locate the transition state (TS) for this reaction. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. Locating the TS involves specialized optimization algorithms that search for this specific type of stationary point. Once found, the structure of the TS can be analyzed. For an SN2 reaction, the TS would show a partially formed bond between the nucleophile and the carbon, and a partially broken C-Br bond. The geometry around the central carbon atom would be approximately trigonal bipyramidal.

The energy difference between the reactants and the transition state is the activation energy (Ea). This value is critical for predicting the rate of the reaction. DFT methods are commonly used to calculate activation energies for SN2 reactions.

Table 2: Hypothetical Calculated Energies for an SN2 Reaction of this compound with a Nucleophile (e.g., OH⁻)

| Species | Method | Relative Energy (kcal/mol) |

|---|---|---|

| Reactants | B3LYP/6-311+G(d,p) | 0.0 |

| Transition State | B3LYP/6-311+G(d,p) | +20 to +25 |

| Products | B3LYP/6-311+G(d,p) | Varies with nucleophile |

Note: Activation energies for SN2 reactions on primary alkyl bromides are typically in this range. The exact value would depend on the nucleophile and solvent conditions.

By mapping the reaction pathway from reactants to products through the transition state (a process known as an Intrinsic Reaction Coordinate, IRC, calculation), chemists can gain a complete understanding of the reaction mechanism at the molecular level.

Computational Prediction of Regioselectivity and Stereoselectivity

Computational chemistry provides powerful tools for predicting the regioselectivity and stereoselectivity of organic reactions involving this compound. nih.govrsc.org Methods such as Density Functional Theory (DFT) are commonly employed to calculate the potential energy surfaces of reaction pathways. By identifying the transition states and intermediates, the activation energies for different regioisomeric and stereoisomeric products can be determined. The pathway with the lowest activation energy is predicted to be the major product.

For instance, in a base-induced elimination reaction of this compound, several outcomes are possible, including the formation of various alkenes through E2 elimination or substitution products via the SN2 pathway. Computational models can elucidate the preferred pathway by comparing the energetic barriers of each route.

Below is a hypothetical data table illustrating the computational prediction of regioselectivity in an elimination reaction of this compound, leading to different alkene products.

| Product | Transition State Energy (kcal/mol) | Predicted Major/Minor Product |

| 1-methyl-1-(prop-2-en-1-yl)cyclopentane | 25.4 | Minor |

| (E)-1-(prop-1-en-1-yl)-1-methylcyclopentane | 22.1 | Major |

| (Z)-1-(prop-1-en-1-yl)-1-methylcyclopentane | 23.5 | Minor |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.